molecular formula C15H22ClNO2 B3024702 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide CAS No. 67535-23-3

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide

Cat. No.: B3024702
CAS No.: 67535-23-3
M. Wt: 283.79 g/mol
InChI Key: YUOGZFIPLSQKQU-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, diethylphenyl group, and an ethoxymethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethoxymethyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and other functional groups within the molecule can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)propionamide

Uniqueness

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide is unique due to the presence of both diethylphenyl and ethoxymethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-4-12-8-7-9-13(5-2)15(12)17(11-19-6-3)14(18)10-16/h7-9H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOGZFIPLSQKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COCC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449805
Record name 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67535-23-3
Record name 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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